N'-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tert-butyl group, a phenyl ring, and an acetohydrazide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation of 4-tert-butylacetophenone with 3-methylaniline in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better product quality.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylacetophenone: A related compound used as an intermediate in organic synthesis.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a tert-butyl group, used in the synthesis of biologically active natural products.
Uniqueness
N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H27N3O |
---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N-[(E)-1-(4-tert-butylphenyl)ethylideneamino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C21H27N3O/c1-15-7-6-8-19(13-15)22-14-20(25)24-23-16(2)17-9-11-18(12-10-17)21(3,4)5/h6-13,22H,14H2,1-5H3,(H,24,25)/b23-16+ |
InChI Key |
VNOMMXUSEKNCIR-XQNSMLJCSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C(\C)/C2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=C(C)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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